

Izumerogant (IMU-935): A Technical Overview of Its Discovery and Development

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Compound of Interest

Compound Name: *Izumerogant*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Izumerogant (IMU-935) is a novel, orally available small molecule that emerged as a promising therapeutic candidate for autoimmune diseases and cancer. Its unique dual mechanism of action, functioning as both an inverse agonist of the retinoic acid-related orphan receptor gamma t (RORyt) and an inhibitor of dihydroorotate dehydrogenase (DHODH), positioned it as a multifaceted regulator of immune responses and cellular proliferation. This technical guide provides a comprehensive overview of the discovery and development history of **Izumerogant**, detailing its mechanism of action, preclinical data, and the design and outcomes of its clinical trial programs in psoriasis and metastatic castration-resistant prostate cancer. The development of **Izumerogant** for these indications was ultimately discontinued, and this whitepaper will explore the publicly available data that informed these decisions, offering valuable insights for the scientific and drug development communities.

Introduction

The development of targeted therapies for immune-mediated diseases and cancer remains a cornerstone of modern drug discovery. **Izumerogant**, originated by 4SC and developed by Immunic, represented a novel approach by simultaneously targeting two key pathways involved in inflammation and cell growth.[1] As an inverse agonist of RORyt, **Izumerogant** was designed to suppress the differentiation of pro-inflammatory Th17 cells and the subsequent release of inflammatory cytokines.[2][3] Concurrently, its inhibition of the mitochondrial enzyme DHODH

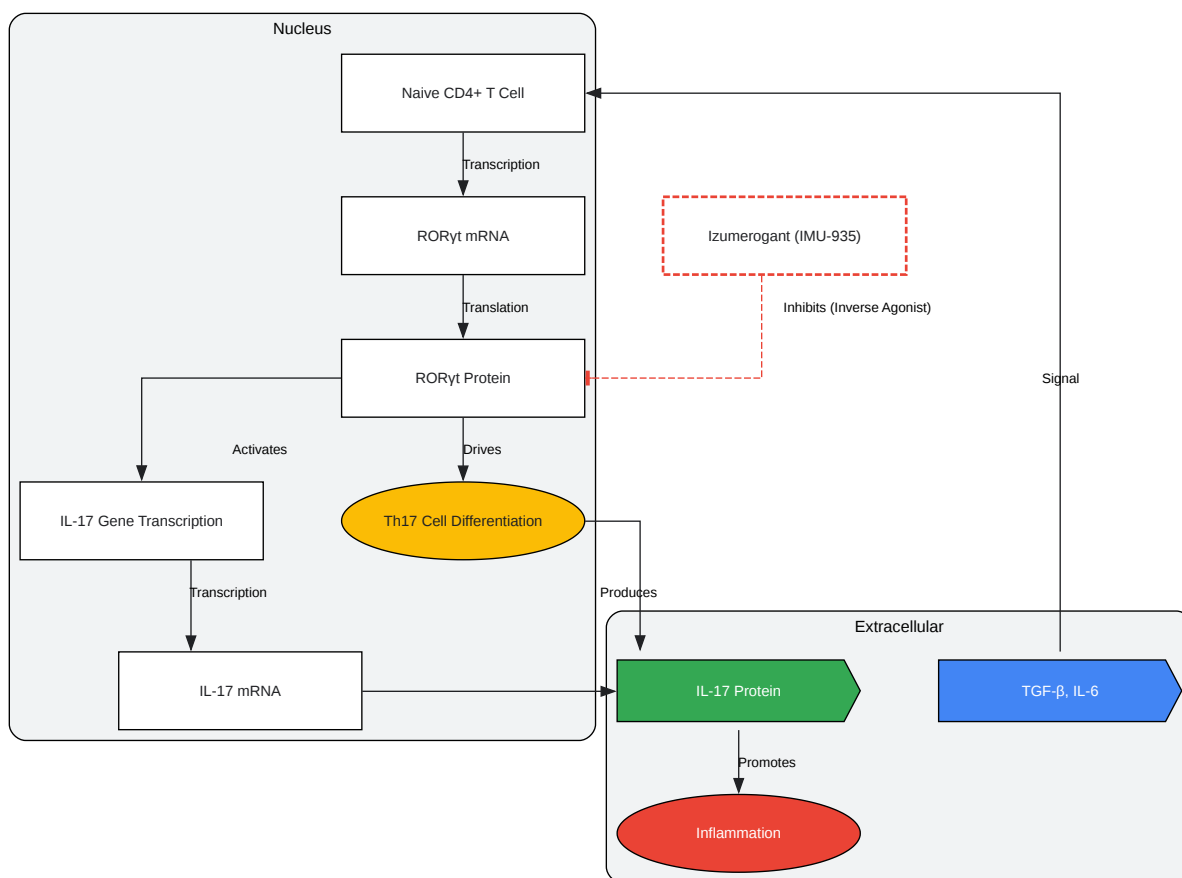
aimed to disrupt the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including activated lymphocytes and cancer cells.[2] This dual functionality suggested a broad therapeutic potential for **Izumerogant** across a range of autoimmune and oncological indications.

Mechanism of Action

Izumerogant exerts its biological effects through the modulation of two distinct molecular targets:

RORyt Inverse Agonism

RORyt is a nuclear receptor that acts as a master transcriptional regulator for the differentiation of Th17 cells, a subset of T helper cells crucial for immune responses against certain pathogens but also implicated in the pathophysiology of numerous autoimmune diseases.[2][3] RORyt promotes the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2] As an inverse agonist, **Izumerogant** binds to RORyt and reduces its constitutive activity, thereby suppressing the expression of RORyt target genes and inhibiting the differentiation and effector functions of Th17 cells.

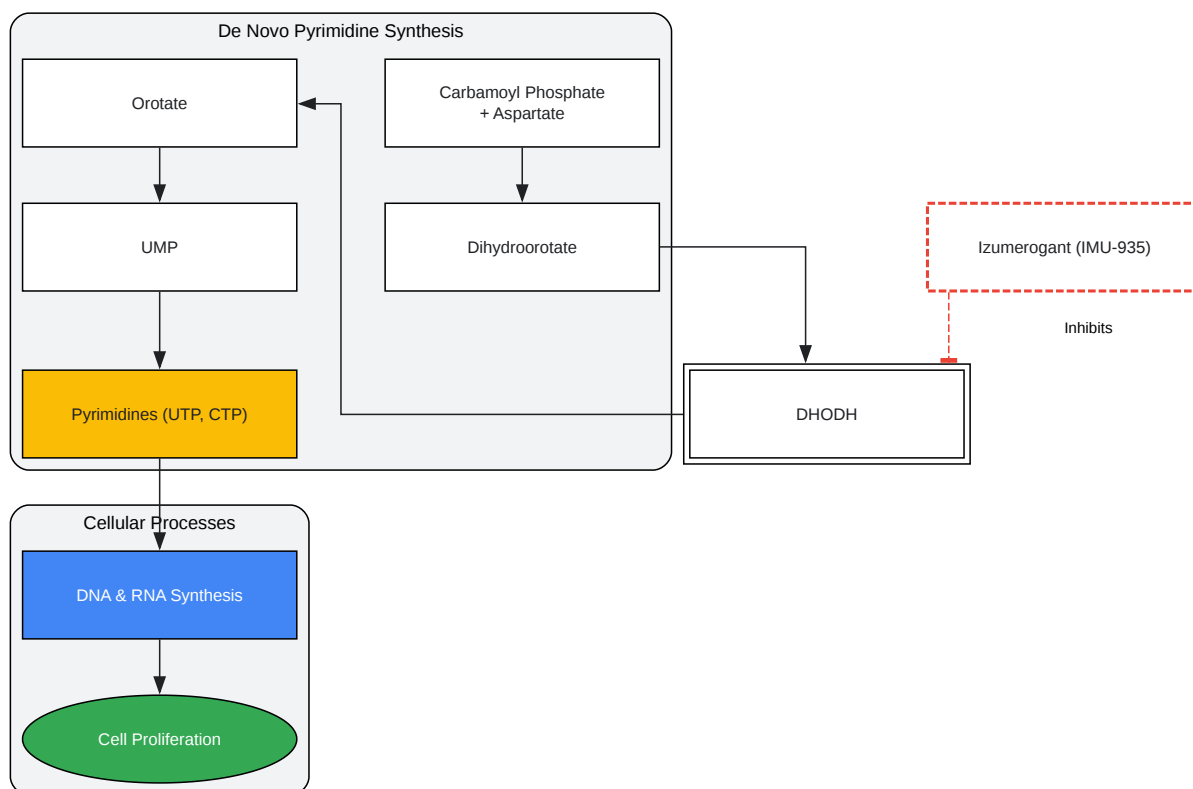


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Caption: RORyt Signaling Pathway and **Izumerogant** Inhibition.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[4] By inhibiting DHODH, **Izumerogant** depletes the intracellular pool of pyrimidines, thereby impeding the proliferation of rapidly dividing cells that are highly dependent on this pathway, such as activated lymphocytes and cancer cells.[4]



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Caption: DHODH Inhibition in the Pyrimidine Synthesis Pathway.

Preclinical Development

A series of preclinical studies were conducted to characterize the potency, selectivity, and efficacy of **Izumerogant**.

In Vitro Potency and Selectivity

Izumerogant demonstrated potent inhibition of both of its targets.

Target	IC50	Assay Description
RORyt	24 nM	Inverse agonist activity.[1]
DHODH	240 nM	Enzyme inhibition.[1]
IL-17A, IL-17F, IFN γ Secretion	3-5 nM	Inhibition in stimulated human lymphocytes.[1]
Th17 Differentiation (murine)	135 nM	Inhibition of murine Th17 cell differentiation.[1]
IL-17F Production (human PBMCs)	2-4 nM	Inhibition of IL-17F production from stimulated human peripheral blood mononuclear cells.[1]

Table 1: In Vitro Potency of **Izumerogant**.

Preclinical Efficacy Models

Izumerogant showed promising activity in various preclinical models of autoimmune diseases and cancer.

- **Psoriasis Model:** In an ex vivo model using human skin punches, **Izumerogant** demonstrated a strong inhibition of GM-CSF, IL-17A, IL-17F, and IL-22, key cytokines in the pathogenesis of psoriasis.[1]

- Other Autoimmune Disease Models: Activity was also observed in animal models for graft-versus-host disease, multiple sclerosis, and inflammatory bowel disease.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Prostate Cancer Model: Preclinical data indicated that **Izumerogant** could suppress the expression of the mutated androgen receptor variant AR-V7, a driver of castration-resistant prostate cancer.

Preclinical Safety

A key aspect of the preclinical evaluation of ROR γ t inhibitors is their potential impact on thymocyte development, as ROR γ t plays a role in this process. Preclinical experiments indicated that **Izumerogant** did not affect thymocyte maturation, suggesting a favorable safety profile in this regard.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Clinical Development

Izumerogant advanced into Phase 1 clinical trials for psoriasis and metastatic castration-resistant prostate cancer.

Phase 1 First-in-Human Study in Healthy Volunteers

A first-in-human, double-blind, placebo-controlled Phase 1 trial was conducted to assess the safety, tolerability, and pharmacokinetics of **Izumerogant** in healthy subjects. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).

Experimental Protocol: While the full detailed protocol is not publicly available, the study design involved the administration of single doses of **Izumerogant** or placebo, followed by multiple daily doses for 14 days in different cohorts. Safety and tolerability were the primary endpoints, assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters were also evaluated.[\[4\]](#)

Pharmacokinetic and Safety Data:

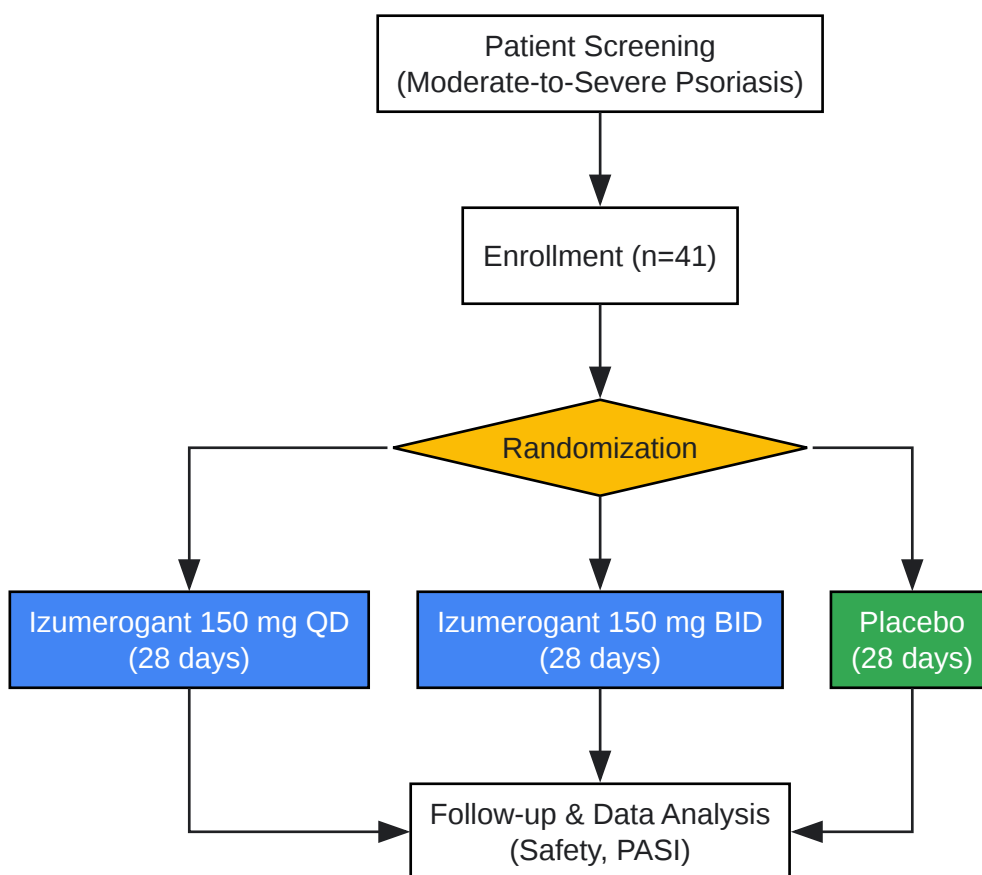
Parameter	Result
Pharmacokinetics	
Half-life	Approximately 24 hours, supporting once-daily dosing.
Dose Proportionality	Observed across the investigated dose range. [4]
Safety and Tolerability	
Maximum Tolerated Dose (MTD)	Not reached in single or multiple ascending dose studies.[4]
Adverse Events	Generally mild in severity, with no serious adverse events reported.[4]

Table 2: Summary of Phase 1 Pharmacokinetic and Safety Data in Healthy Volunteers.

Phase 1b Study in Psoriasis (NCT04682333)

Following the promising results in healthy volunteers, a Phase 1b trial was initiated to evaluate **Izumerogant** in patients with moderate-to-severe psoriasis.

Experimental Protocol: This was a 28-day, double-blind, placebo-controlled trial conducted in Australia, New Zealand, and Bulgaria.[5] A total of 41 patients were enrolled and randomized to receive either **Izumerogant** at doses of 150 mg once-daily or 150 mg twice-daily, or placebo.[5] The primary objective was to evaluate the safety and tolerability of **Izumerogant** in this patient population.[5] Efficacy was assessed as a secondary endpoint, primarily through the Psoriasis Area and Severity Index (PASI).



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